molecular formula C5H9N3O B6147702 (4-ethyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 497854-98-5

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B6147702
CAS No.: 497854-98-5
M. Wt: 127.1
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Description

“(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol” is a triazole derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a hydroxymethyl group (-CH₂OH) at position 3 (Figure 1). The ethyl group enhances lipophilicity, while the hydroxymethyl moiety contributes to hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No.

497854-98-5

Molecular Formula

C5H9N3O

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Hydroxymethylation via Aldehyde Intermediates

A two-step strategy involves formylating the C3 position followed by reduction. For example, Vilsmeier-Haack formylation using POCl₃ and DMF can introduce a formyl group, which is subsequently reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation. This method mirrors the carboxylation approach described in the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate , where carbon dioxide is introduced under strong base conditions.

Nucleophilic Substitution with Protected Alcohols

Alternatively, halogenation at C3 followed by nucleophilic substitution with a protected alcohol (e.g., trimethylsilyl methanol) offers regioselective control. The patent for 5-bromo-1-methyl-1H-triazole-3-carboxylic acid illustrates this approach, utilizing n-butyllithium and dibromomethane to install bromine at C5, which is later removed via hydrogenation. Adapting this, bromination at C3 could enable substitution with hydroxymethyl groups.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Selection

The use of Amberlyst 15 , a sulfonated polystyrene resin, enhances reaction efficiency in triazole syntheses by acting as a Brønsted acid catalyst. In the preparation of 4-amino-4H-1,2,4-triazole , Amberlyst 15 facilitates a two-step process at 75°C and 130–133°C, achieving 80% yield. Similar conditions could be applied to the target compound, with ethanol or tetrahydrofuran (THF) as solvents to stabilize intermediates.

Temperature and Time Parameters

Elevated temperatures (70–130°C) are critical for cyclization and byproduct removal. For instance, maintaining 75°C for 3 hours during hydrazine-ethyl formate condensation ensures complete ring formation, while heating to 130°C eliminates ethanol and water via distillation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesChallenges
CyclocondensationEthyl hydrazine, α-keto esterAmberlyst 15, 75–130°C60–75Scalable, minimal purificationRequires harsh acids
Formylation-Reduction4-Ethyl-4H-1,2,4-triazolePOCl₃/DMF, NaBH₄50–65RegioselectiveMulti-step, sensitive intermediates
Halogenation-Substitution4-Ethyl-4H-1,2,4-triazolen-BuLi, Br₂, trimethylsilyl methanol40–55Direct C3 functionalizationLow yields, protection/deprotection

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-ethyl-4H-1,2,4-triazol-3-yl)formaldehyde or (4-ethyl-4H-1,2,4-triazol-3-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Substituents (Triazole Positions) Melting Point (°C) Key Functional Groups Biological Activity Reference
(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol 4-Ethyl, 3-CH₂OH Not reported Hydroxymethyl, Ethyl Not reported N/A
4-Ethyl-5-(benzylthio)-4H-1,2,4-triazole 4-Ethyl, 5-benzylthio 66–68 Benzylthio, Ethyl Not reported (structural)
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methyl, 5-phenyl 84–86 Phenyl, Methyl Anticandidal ()
MSDRT 12 (Cyclohexenyl-triazole-methanol) 5-Phenyl, 3-CH₂OH Not reported Cyclohexenyl, Methanol Antitubercular

Key Observations :

  • Ethyl vs. Methyl Substituents: Ethyl groups (e.g., , Compound 8) confer lower melting points (66–68°C) compared to methyl analogs (84–86°C in Compound 9), suggesting enhanced solubility in nonpolar solvents .
  • Hydroxymethyl vs. Thio Groups : The hydroxymethyl group in the target compound contrasts with sulfur-containing analogs (e.g., benzylthio in ), which exhibit higher molecular weights and altered electronic profiles .

Key Insights :

  • The ethyl group in ’s Compound 5t enhances antifungal activity, likely due to increased membrane permeability .
  • Methanol-containing analogs like MSDRT 12 demonstrate antitubercular efficacy, suggesting the hydroxymethyl group may facilitate target binding via hydrogen bonding .

Solubility and pKa Analysis

reports pKa values for a triazol-5-one derivative in non-aqueous solvents (e.g., pKa = 9.2 in acetonitrile). The hydroxymethyl group in the target compound likely reduces pKa compared to non-polar analogs, enhancing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 4-ethyl-1,2,4-triazole derivatives with hydroxymethylating agents. Key parameters include:

  • Catalysts : Base catalysts (e.g., KOH) or acid conditions (e.g., HCl) for cyclization .
  • Solvents : Polar solvents like methanol or ethanol at 60–80°C optimize reactivity and purity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields by 15–20% compared to conventional heating .
    • Data Table :
MethodSolventCatalystTemp (°C)Yield (%)
Conventional cyclizationEthanolKOH7065–70
Microwave-assistedMethanolHCl10080–85

Q. How can NMR and HPLC be utilized to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 4.8–5.2 ppm confirm the hydroxymethyl (-CH2OH) group. The ethyl group (C-CH2-CH3) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm) .
  • 13C NMR : The triazole ring carbons resonate at 145–160 ppm, while the hydroxymethyl carbon appears at 60–65 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve >95% purity. Retention time: 6.5–7.2 minutes .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Hydrophobic parameters (logP) and electron-donating groups enhance antifungal activity .
  • Molecular Docking : Targets fungal CYP51 enzymes. The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Arg-96 in Candida albicans), with binding energies ≤ -8.5 kcal/mol .
    • Data Table :
Target EnzymeBinding Energy (kcal/mol)Key Interactions
CYP51 (C. albicans)-8.7H-bond (Arg-96), π-π stacking

Q. How to resolve contradictions in reaction yields when varying solvents or catalysts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst loading. For example, DMF increases solubility of hydrophobic intermediates but may reduce cyclization efficiency by 10–15% .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR. Ethanol achieves 80% conversion in 4 hours, while DMF requires 6 hours for similar conversion .

Q. What mechanisms explain the antimicrobial activity of this compound?

  • Methodological Answer :

  • Membrane Disruption : The ethyl group enhances lipophilicity, promoting interaction with microbial membranes (e.g., S. aureus), validated via fluorescence assays using DiSC3(5) dye .
  • Enzyme Inhibition : Targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. IC50 values range from 0.8–1.2 µM in C. albicans .

Analytical and Structural Questions

Q. What crystallographic tools are suitable for determining the structure of this compound?

  • Methodological Answer :

  • SHELXL : Refines single-crystal X-ray data. Space group P21/c with Z = 4; bond lengths (N-N: 1.31 Å, C-O: 1.42 Å) confirm triazole and hydroxymethyl geometry .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder in the ethyl group .

Q. How does the ethyl substituent influence reactivity compared to methyl analogs?

  • Methodological Answer :

  • Steric Effects : Ethyl groups reduce nucleophilic substitution rates by 20–30% due to increased steric hindrance .
  • Electron Donation : Ethyl’s inductive effect stabilizes the triazole ring, raising reduction potentials by 50 mV (cyclic voltammetry in acetonitrile) .

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